2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a fluoranthene moiety attached to a dioxaborolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of fluoranthen-3-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The fluoranthene moiety can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Oxidation of the fluoranthene moiety can lead to the formation of fluoranthene-3,4-dione.
Scientific Research Applications
2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: It is used as an electron transport material in organic light-emitting diodes (OLEDs) due to its high electron mobility and thermal stability.
Material Science: The compound is studied for its potential in creating new materials with unique electronic properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in electronic applications involves its ability to transport electrons efficiently. The fluoranthene moiety provides a stable π-conjugated system that facilitates electron mobility, while the dioxaborolane ring enhances the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
4-(3-(Fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenylbenzo[h]quinoline: This compound also features a fluoranthene moiety and is used in similar applications.
Fluoranthen-3-ylboronic acid: A precursor in the synthesis of 2-(Fluoranthen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness
This compound is unique due to its combination of a fluoranthene moiety with a dioxaborolane ring, which imparts both high electron mobility and stability. This makes it particularly suitable for use in high-performance electronic devices .
Properties
IUPAC Name |
2-fluoranthen-3-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)19-13-12-17-15-9-6-5-8-14(15)16-10-7-11-18(19)20(16)17/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBKKNKRQJNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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